

Application Note: DS-1211 as a Potent and Selective TNAP Inhibitor

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Compound of Interest

Compound Name: M-1211
Cat. No.: B15568950

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Introduction

DS-1211 is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).^{[1][2][3]} TNAP is a crucial enzyme that regulates bone metabolism and the extracellular levels of pyrophosphate (PPi), a potent inhibitor of soft tissue calcification. By inhibiting TNAP, DS-1211 increases plasma PPi levels, offering a promising therapeutic strategy for disorders characterized by ectopic calcification, such as pseudoxanthoma elasticum (PXE).^{[1][3]}

Mechanism of Action

DS-1211 exhibits an uncompetitive mode of inhibition towards TNAP.^[1] This signifies that DS-1211 binds to the enzyme-substrate complex. Consequently, an increase in the concentration of DS-1211 leads to a decrease in both the maximum reaction velocity (V_{max}) and the Michaelis constant (K_m).^[1] This specific inhibitory mechanism underlies its potent and selective action against TNAP.^[1]

Data Presentation

Table 1: In Vitro Inhibitory Profile of DS-1211 against Human TNAP

Parameter	Description	Reference
Inhibition Mode	Uncompetitive	[1]
Effect on Vmax	Decreases as DS-1211 concentration increases	[1]
Effect on Km	Decreases as DS-1211 concentration increases	[1]

Table 2: Pharmacodynamic Effects of DS-1211 in Preclinical Models of Pseudoxanthoma Elasticum (PXE)

Animal Model	Treatment Group	Key Outcomes	Reference
KK/HIJ mice	DS-1211	Showed a dose-dependent inhibition of plasma alkaline phosphatase (ALP) activity and prevented the progression of ectopic calcification.	[3]
ABCC6 ^{-/-} mice	DS-1211	Demonstrated a dose-dependent inhibition of plasma ALP activity, a dose-dependent increase in plasma PPI and pyridoxal 5'-phosphate (PLP), and prevented the progression of ectopic calcification.	[3]

Experimental Protocols

In Vitro TNAP Inhibition Assay

This protocol details the methodology to characterize the inhibitory effect of DS-1211 on recombinant human TNAP.

Materials:

- Recombinant human TNAP enzyme
- DS-1211 compound
- Assay Buffer: 0.88 M Tris-HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl₂, 0.02 mM ZnCl₂, 0.01% Tween 20.[1]
- Substrate: p-Nitrophenyl phosphate (pNPP) solution (1.15 mg/mL stock, serially diluted).[1]
- 96-well microplate
- Microplate reader

Procedure:

- Prepare the TNAP enzyme solution by diluting the recombinant enzyme 3,000-fold in the assay buffer.[1]
- Prepare a series of pNPP substrate concentrations via serial dilution.[1]
- Dispense the TNAP enzyme solution into the wells of a 96-well microplate.
- Add varying concentrations of DS-1211 to the designated wells. A control group without DS-1211 should be included.
- Initiate the enzymatic reaction by adding the different concentrations of the pNPP substrate solution to the wells.
- Incubate the microplate at a controlled temperature for a defined duration.
- Measure the absorbance at a suitable wavelength to quantify the production of p-nitrophenol.

- Analyze the resulting data using Lineweaver-Burk plots to ascertain the mode of inhibition and the effects on K_m and V_{max} .[\[1\]](#)

Quantification of Plasma Pyrophosphate (PPi)

This protocol outlines the procedure for measuring plasma PPi concentrations in preclinical models treated with DS-1211.

Materials:

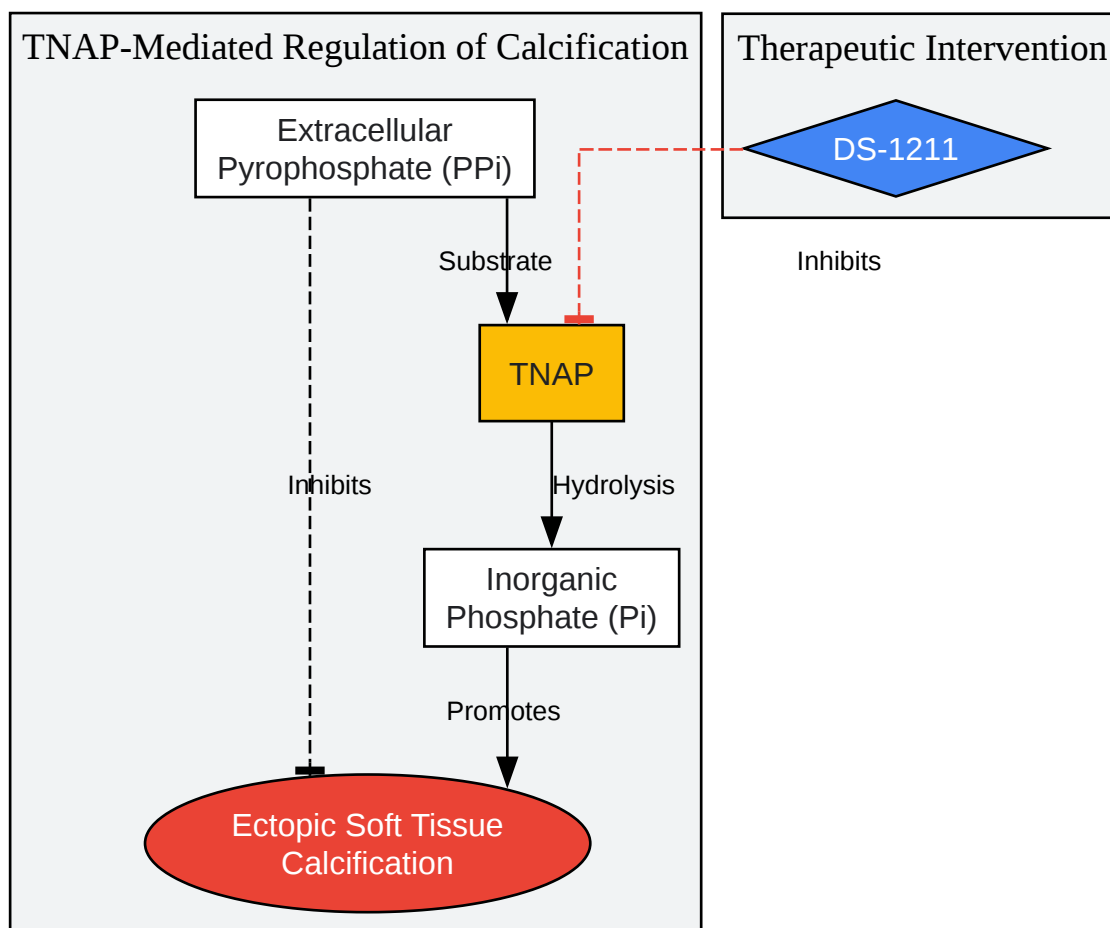
- Plasma samples
- Assay Mixture: 2 mM $MgCl_2$, 1 M HEPES buffer, 684 $\mu g/mL$ adenosine 5'-phosphosulfate sodium salt, and distilled water.[\[3\]](#)
- ATP sulfurylase.[\[3\]](#)
- Centrifuge
- Incubator or heating block

Procedure:

- Prepare two sets of the assay mixture: one containing ATP sulfurylase (+ ATP_sul) and one without (- ATP_sul).[\[3\]](#)
- Mix the plasma samples with each of the two assay mixtures.[\[3\]](#)
- Centrifuge the mixtures.
- Incubate the samples at 37°C for 30 minutes.[\[3\]](#)
- Terminate the reaction by heating the samples at 90°C for 10 minutes.[\[3\]](#)
- Centrifuge the samples at 3,000 rpm for 20 minutes.[\[3\]](#)
- Quantify the ATP concentration in the supernatant using a suitable commercial assay kit.

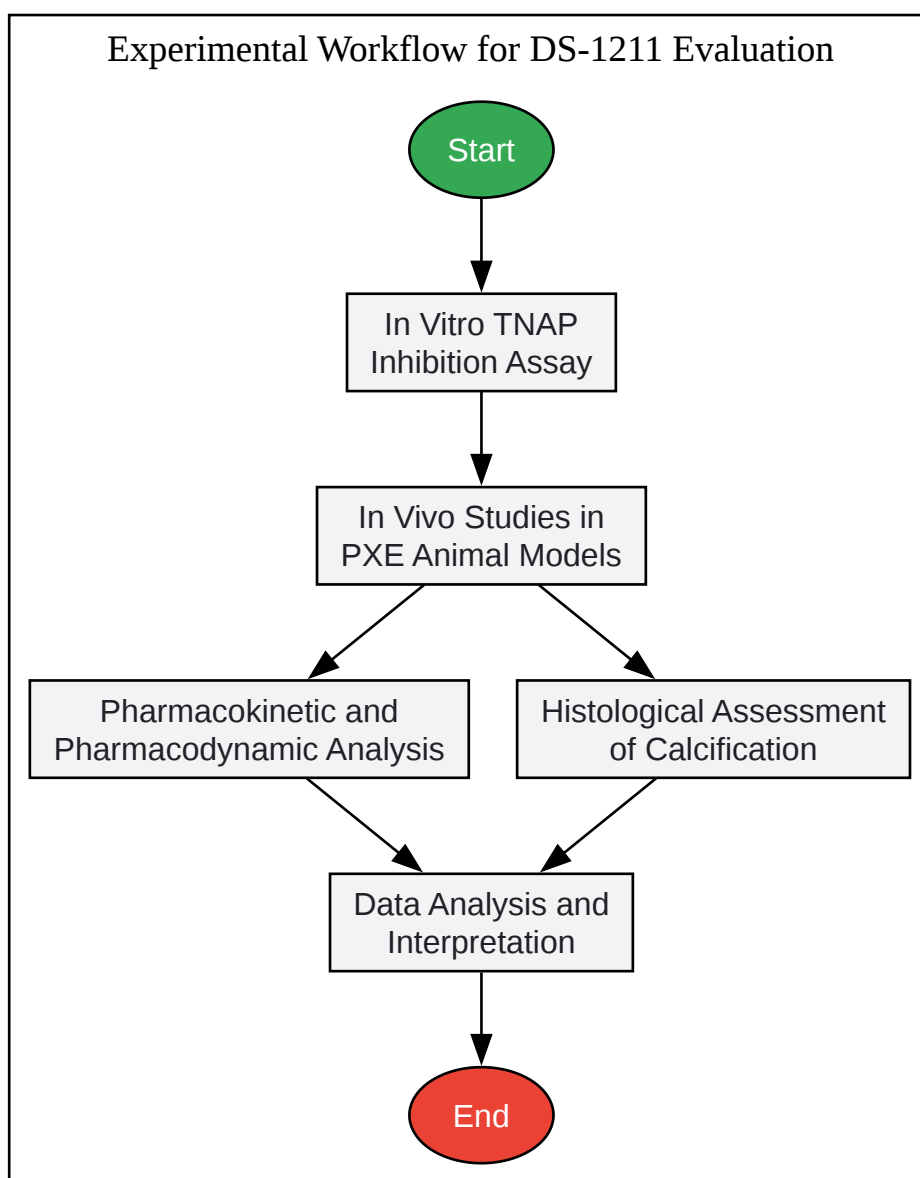
- Calculate the PPi concentration based on the difference in ATP levels between the +ATP_sul and -ATP_sul samples.

Mandatory Visualizations



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Caption: DS-1211 mechanism of action in TNAP inhibition.



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Caption: Workflow for preclinical evaluation of DS-1211.

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References

- [1. In Vitro and In Vivo Pharmacological Profiles of DS-1211, a Novel Potent, Selective, and Orally Bioavailable Tissue-Nonspecific Alkaline Phosphatase Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. go.drugbank.com \[go.drugbank.com\]](#)
- [3. Anticalcification effects of DS-1211 in pseudoxanthoma elasticum mouse models and the role of tissue-nonspecific alkaline phosphatase in ABCC6-deficient ectopic calcification - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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